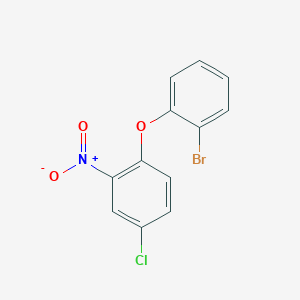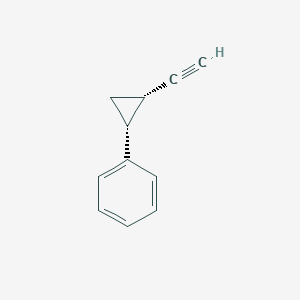
rel-((1R,2S)-2-Ethynylcyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-((1R,2S)-2-Ethynylcyclopropyl)benzene: is a chiral compound characterized by the presence of an ethynyl group attached to a cyclopropyl ring, which is further connected to a benzene ring. The compound’s unique structure, featuring a strained cyclopropyl ring and an ethynyl group, makes it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,2S)-2-Ethynylcyclopropyl)benzene typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment to Benzene: The final step involves the attachment of the cyclopropyl ring to a benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethynyl group can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an ethyl-substituted cyclopropylbenzene.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules.
Biology:
- The compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological macromolecules.
Medicine:
- Potential applications in drug discovery, particularly in the design of chiral drugs with specific biological activities.
Industry:
- The compound can be used in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism by which rel-((1R,2S)-2-Ethynylcyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The strained cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-2-Phenylcyclopropylamine: A compound with a similar cyclopropyl ring but with an amine group instead of an ethynyl group.
(1R,2S)-2-(1-Methylethyl)cyclopropylbenzene: A compound with an isopropyl group instead of an ethynyl group.
Uniqueness:
- The presence of the ethynyl group in rel-((1R,2S)-2-Ethynylcyclopropyl)benzene imparts unique reactivity and binding properties, distinguishing it from other cyclopropyl-containing compounds. The strained cyclopropyl ring and the ethynyl group together contribute to the compound’s versatility in chemical reactions and potential applications in various fields.
Eigenschaften
Molekularformel |
C11H10 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
[(1R,2S)-2-ethynylcyclopropyl]benzene |
InChI |
InChI=1S/C11H10/c1-2-9-8-11(9)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2/t9-,11+/m0/s1 |
InChI-Schlüssel |
NTSXPVAFKWNQIA-GXSJLCMTSA-N |
Isomerische SMILES |
C#C[C@H]1C[C@H]1C2=CC=CC=C2 |
Kanonische SMILES |
C#CC1CC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
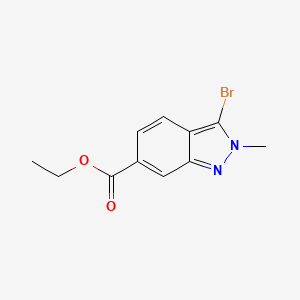
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
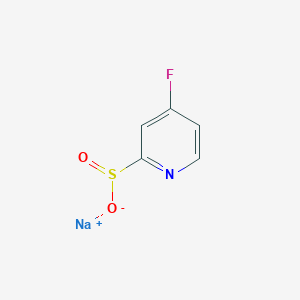
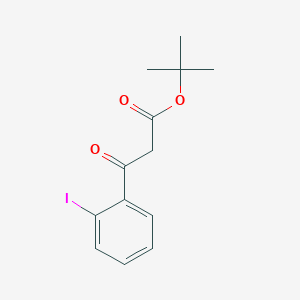
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)

![4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
![Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)


